5-([1,1'-biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities . They are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Synthesis Analysis
Thieno[3,2-d]pyrimidin-4-ones can be synthesized by heating thiophene-2-carboxamides in formic acid . Other methods involve cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .Chemical Reactions Analysis
The reactions of pyrimidines are likely to proceed through a complexation/enamine addition/transient α-occupation/β-elimination/cyclization sequence . A base-promoted intermolecular oxidation C-N bond formation of allylic compounds with amidines enables the formation of polysubstituted pyrimidines .Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibitCyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and is an appealing target for cancer treatment .
Mode of Action
This inhibition could lead to alterations in cell cycle progression and potentially induce apoptosis within certain cells .
Biochemical Pathways
Its inhibition could lead to cell cycle arrest, preventing the proliferation of cancer cells .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines . It has shown superior cytotoxic activities against certain cell lines, indicating its potential as a therapeutic agent .
Biochemical Analysis
Biochemical Properties
The compound 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine plays a crucial role in biochemical reactions . It interacts with various enzymes and proteins, influencing their function and activity. For instance, it has been found to inhibit CDK2, a protein kinase that plays a key role in cell cycle regulation . The nature of these interactions involves binding to the active site of the enzyme, thereby inhibiting its activity .
Cellular Effects
5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine has significant effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to inhibit the growth of certain cell lines, indicating its potential as a therapeutic agent .
Molecular Mechanism
The molecular mechanism of action of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It binds to the active site of CDK2, inhibiting its activity and thereby altering cell cycle progression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine on cellular function can change
Dosage Effects in Animal Models
The effects of 5-([1,1’-Biphenyl]-4-yl)-N-phenylthieno[2,3-d]pyrimidin-4-amine vary with different dosages in animal models
Properties
IUPAC Name |
N-phenyl-5-(4-phenylphenyl)thieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3S/c1-3-7-17(8-4-1)18-11-13-19(14-12-18)21-15-28-24-22(21)23(25-16-26-24)27-20-9-5-2-6-10-20/h1-16H,(H,25,26,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFAXCCDCHFGDI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC4=NC=NC(=C34)NC5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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